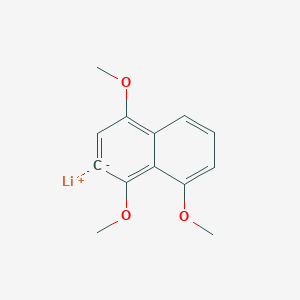![molecular formula C16H21NS3 B14367305 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine CAS No. 93252-93-8](/img/structure/B14367305.png)
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethylsulfanyl group and a phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the dithiol ring followed by the introduction of the piperidine moiety. Common reagents used in the synthesis include ethylsulfanyl and phenyl derivatives, which are reacted under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine involves its interaction with specific molecular targets. The ethylsulfanyl and phenyl groups can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and aromatic receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine
- 1-[4-(Ethylsulfanyl)-5-(4-methylphenyl)-2H-1,3-dithiol-2-yl]piperidine
Uniqueness
1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylsulfanyl and phenyl groups in the dithiol ring makes it a versatile compound for various applications.
Properties
CAS No. |
93252-93-8 |
|---|---|
Molecular Formula |
C16H21NS3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-(4-ethylsulfanyl-5-phenyl-1,3-dithiol-2-yl)piperidine |
InChI |
InChI=1S/C16H21NS3/c1-2-18-15-14(13-9-5-3-6-10-13)19-16(20-15)17-11-7-4-8-12-17/h3,5-6,9-10,16H,2,4,7-8,11-12H2,1H3 |
InChI Key |
GQGZSFDEKJHBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC(S1)N2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
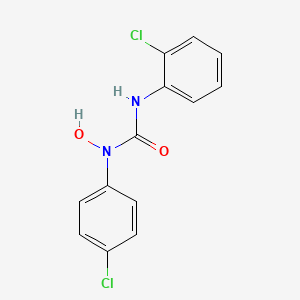
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
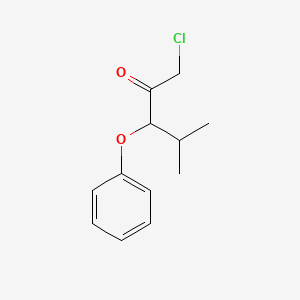

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
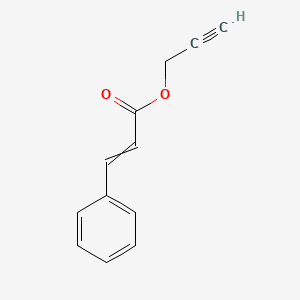
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
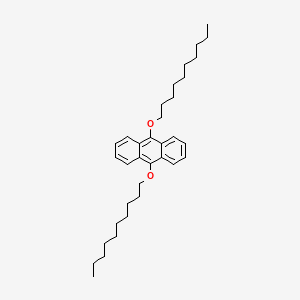

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
